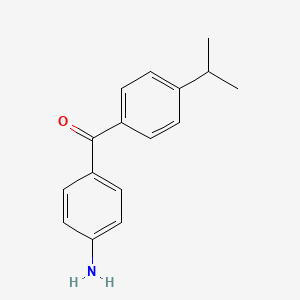

(4-Aminophenyl)(4-isopropylphenyl)methanone

Description

Properties

IUPAC Name |

(4-aminophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWKEYACSTXUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960727 | |

| Record name | (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40292-22-6 | |

| Record name | (4-Aminophenyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40292-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-isopropylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-4'-isopropylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (4-Aminophenyl)(4-isopropylphenyl)methanone typically involves:

- Introduction of the isopropylphenyl and aminophenyl moieties.

- Formation of the ketone linkage between the two aromatic rings.

- Reduction of nitro or protected amino groups to free amines.

- Purification steps to ensure high product purity.

The preparation often starts from substituted aniline derivatives or nitro compounds, followed by acylation and reduction steps.

Preparation Routes and Reaction Steps

Acylation of p-Aminophenyl or p-Nitrophenyl Derivatives

One common approach involves the acylation of p-nitroaniline or p-aminophenyl derivatives with an appropriate acyl chloride or acid derivative containing the isopropylphenyl group. This step forms a ketone intermediate with a nitro or protected amino group.

Catalytic Hydrogenation for Nitro Group Reduction

The nitro group on the aromatic ring is then selectively reduced to an amino group using catalytic hydrogenation:

Alternative Amidation and Cyclization Routes

Some advanced methods avoid direct hydrogenation of sensitive intermediates by:

Detailed Reaction Conditions and Yields

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Purity Range |

|---|---|---|---|---|

| Direct Acylation + Hydrogenation | Straightforward, well-established | Sensitive to hydrogenation conditions; possible ring decomposition | 70-81% | 98-99% |

| Amidation + Condensation Cyclization | Higher selectivity, avoids harsh hydrogenation | More steps, requires careful temperature control and solvent removal | Up to 85% | Up to 99.9% |

| Nitroso or Nitrophenyl Intermediate Route | High specificity for amino group introduction | Requires handling of nitroso compounds, more complex | Variable | High |

Research Findings and Optimization Notes

- Temperature Control: Maintaining reaction temperatures between 24-28 °C during amidation and 115-120 °C during cyclization is crucial for high yield and purity.

- pH Adjustment: Keeping pH around 12-12.5 during acylation and 8-9 during deprotection steps enhances reaction selectivity and product stability.

- Solvent Management: Timely removal of water and low-boiling solvents (e.g., DMF, acetone/water mixtures) via distillation under reduced pressure prevents decomposition and side reactions.

- Reaction Additions: Dropwise addition of reactants reduces side reactions and promotes higher yields.

- Catalyst Use: Palladium on carbon is preferred for selective hydrogenation, with reaction times around one hour under moderate pressure.

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting materials | p-Nitroaniline, isopropylbenzoyl chloride | Availability and cost-effective |

| Reaction temperature | 25-40 °C (acylation), 80 °C (hydrogenation) | Controls reaction rate and selectivity |

| pH | 12-12.5 (acylation), 8-9 (deprotection) | Prevents side reactions, improves product purity |

| Catalyst | Pd/C (5%) | Enables selective nitro reduction |

| Solvent | Ethanol, DMF, acetone/water mixtures | Solubility and removal of by-products |

| Yield | 70-85% | High yield achievable with optimized conditions |

| Purity | 97-99.9% | High purity essential for downstream applications |

Chemical Reactions Analysis

Types of Reactions: (4-Aminophenyl)(4-isopropylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The aminophenyl and isopropylphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(4-Aminophenyl)(4-isopropylphenyl)methanone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(4-isopropylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, the compound can interfere with cell proliferation and induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

- Structure : Replaces the 4-isopropylphenyl group with a 4-methylpiperazinyl moiety.

- Synthesis : Prepared via Hartwig-Buchwald amination of iodobenzene followed by catalytic nitro group reduction .

- Properties : The piperazinyl group enhances solubility due to its basic nitrogen, contrasting with the lipophilic isopropyl group in the target compound.

- Applications : Intermediate in anti-prion and anti-cholinesterase drug candidates .

(4-Isopropylphenyl)(morpholino)methanone

- Structure: Substitutes the aminophenyl group with a morpholine ring.

- Synthesis : Achieved via iron-catalyzed cross-coupling of chlorobenzamides with i-PrMgBr .

- Properties: Morpholine’s oxygen atom increases polarity, affecting bioavailability. NMR data (δ 7.34–7.26 ppm for aromatic protons; δ 3.85–3.44 ppm for morpholine) differ significantly from the target compound’s expected shifts due to the absence of an amino group .

4,4'-Diaminobenzophenone

- Structure: Features two 4-aminophenyl groups.

- Properties : Higher symmetry and hydrogen-bonding capacity (logP = 1.2 vs. ~2.5 for the target compound) .

- Applications : Used in polymer chemistry and as a crosslinking agent, unlike the target compound’s focus on bioactive molecules .

Benzoylpiperidine Derivatives

- Example: (1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone (Compound 10).

- Activity: IC₅₀ = 0.89 µM for monoacylglycerol lipase (MAGL) inhibition, outperformed by fluorinated analogs (e.g., Compound 12: IC₅₀ = 0.34 µM) .

- Comparison: The target compound’s amino group may enhance interactions with enzyme active sites, though direct data are lacking.

Anti-Prion and Neuroprotective Agents

- Example: (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone.

- Activity: Demonstrated anti-cholinesterase activity (IC₅₀ = 8.2 µM for acetylcholinesterase), suggesting the amino group’s role in binding to catalytic sites .

Physical and Spectroscopic Properties

| Compound | Molecular Weight | Key NMR Shifts (¹H, δ ppm) | logP |

|---|---|---|---|

| (4-Aminophenyl)(4-isopropylphenyl)methanone | 267.34 | Aromatic H: ~7.2–7.4; NH₂: ~5.2 (broad) | ~2.5 |

| (4-Isopropylphenyl)(morpholino)methanone | 263.35 | Aromatic H: 7.34–7.26; Morpholine H: 3.85–3.44 | 2.8 |

| 4,4'-Diaminobenzophenone | 212.25 | Aromatic H: ~6.8–7.2; NH₂: ~4.9 (broad) | 1.2 |

| (4-Aminophenyl)(morpholin-4-yl)methanone | 206.24 | Aromatic H: 7.2–7.4; Morpholine H: 3.6–3.8 | -0.15 |

Data synthesized from

Biological Activity

(4-Aminophenyl)(4-isopropylphenyl)methanone, also known as B1615304, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a ketone functional group attached to two aromatic rings: an aminophenyl group and an isopropylphenyl group. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the isopropyl group enhances its lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.

Anticancer Potential

Studies have shown that this compound may inhibit certain cancer cell lines. For instance, it has been observed to affect cell proliferation in various cancer models, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. It is believed to inhibit β-secretase and GSK3β enzymes, leading to reduced amyloid-beta formation and tau phosphorylation, which are critical factors in Alzheimer's pathology .

Enzyme Inhibition

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes:

- β-Secretase : This enzyme is crucial for the cleavage of amyloid precursor protein (APP), leading to amyloid-beta production. Inhibition can reduce amyloid plaque formation.

- Glycogen Synthase Kinase 3 Beta (GSK3β) : Inhibition of GSK3β can prevent tau protein hyperphosphorylation, mitigating one of the hallmarks of Alzheimer's disease.

Cellular Interactions

The compound interacts with various cellular pathways, affecting signal transduction and gene expression related to cell survival and apoptosis. This interaction profile suggests a multifaceted role in cellular regulation .

Study 1: Antimicrobial Efficacy

In a laboratory study assessing antimicrobial activity, derivatives of this compound were tested against several bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Study 2: Neuroprotective Effects in Animal Models

In vivo studies involving transgenic mouse models for Alzheimer's demonstrated that treatment with this compound led to reduced amyloid plaque accumulation and improved cognitive function. These findings suggest that this compound may offer therapeutic benefits in neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits variable half-lives across species, indicating differences in metabolism and clearance rates. This variability suggests the need for careful consideration in dosing regimens during therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (4-Aminophenyl)(4-isopropylphenyl)methanone, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability. For example, coupling 4-aminophenylboronic acid with 4-isopropylbenzoyl chloride under palladium catalysis can yield the target compound. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Post-synthesis purification via column chromatography (hexane/EtOAc gradients) improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are conflicting data resolved?

Key techniques include:

- ¹H/¹³C-NMR : To confirm aromatic proton environments and ketone carbonyl signals (δ ~200 ppm). Discrepancies in splitting patterns may arise from rotamers; variable-temperature NMR resolves these .

- HPLC : Retention times (e.g., 11–13 min with CHCl₃/MeOH eluents) and peak areas (>95%) assess purity. Discrepancies between calculated and observed elemental analysis (e.g., C, H, N) may indicate residual solvents, requiring combustion analysis .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screens include:

- Enzyme inhibition assays : For MAGL (monoacylglycerol lipase) or tubulin polymerization, using 4-nitrophenylacetate as a substrate. IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to identify zones of inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Systematic modifications to the aromatic rings or ketone group are critical:

- Substituent effects : Fluorination at the para-position of the benzoyl group (e.g., compound 12 in ) increased MAGL inhibition 2.6-fold compared to non-fluorinated analogs.

- Heterocyclic replacements : Replacing the piperidine moiety with pyrrole (e.g., compound 23 in ) enhanced tubulin binding but reduced solubility. Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .

Q. How should researchers address contradictory data in biological activity across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (pH, substrate concentration) or cell-line specificity. Mitigation strategies:

Q. What advanced analytical methods are suitable for studying its metabolic stability and toxicity?

- In vitro metabolism : Liver microsome assays (human/rat) with LC-MS/MS detect phase I/II metabolites. Hydroxylation at the isopropyl group is a common metabolic pathway .

- Toxicity profiling : Ames test for mutagenicity and zebrafish embryo assays (LC₅₀ >100 µM) assess safety. MSDS data indicate moderate dermal toxicity (LD₅₀ >2000 mg/kg) .

Methodological Considerations

Q. What strategies improve crystallinity for X-ray diffraction studies?

Slow evaporation from ethanol/water mixtures (1:1) promotes crystal growth. SHELX software refines structures, with R-factors <0.05 indicating high accuracy. Twinning or disorder in the isopropyl group may require restraints during refinement .

Q. How can researchers validate computational models predicting its physicochemical properties?

Compare DFT-calculated logP (e.g., 3.2) with experimental shake-flask values. Discrepancies >0.5 units suggest inadequate solvation models. Adjusting COSMO-RS parameters improves agreement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.